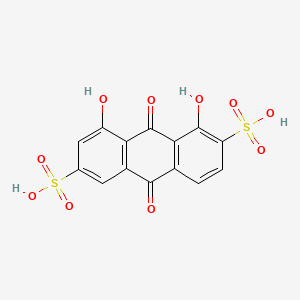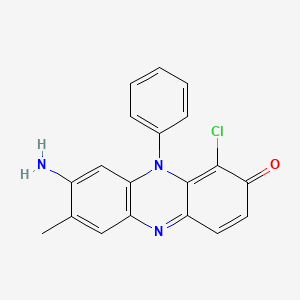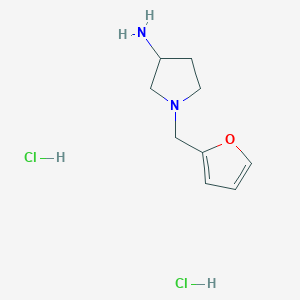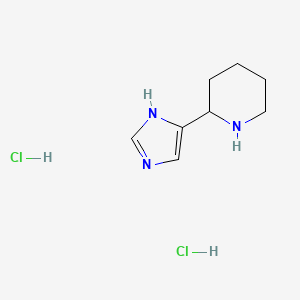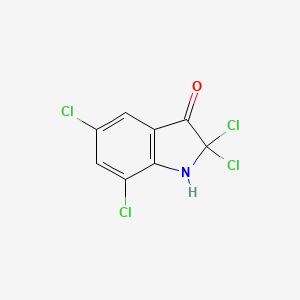
3'-Fluoro-2,4,6-trichlorobiphenyl
Overview
Description
3’-Fluoro-2,4,6-trichlorobiphenyl is a type of polychlorinated biphenyl (PCB) with a fluorine atom attached . It is used as an internal standard for PCB analysis . The CAS number for this compound is 863314-89-0 .
Molecular Structure Analysis
The molecular formula of 3’-Fluoro-2,4,6-trichlorobiphenyl is C12H6Cl3F . This means it consists of 12 carbon atoms, 6 hydrogen atoms, 3 chlorine atoms, and 1 fluorine atom .Scientific Research Applications
Structural Analysis and Synthesis
- Novel compounds similar to 3'-Fluoro-2,4,6-trichlorobiphenyl have been designed as cytotoxic agents, characterized using various spectral data, and their crystal structures determined through synchrotron X-ray powder diffraction (Gündoğdu et al., 2017).
Environmental Impact and Degradation
- The study of the dechlorination of similar chlorobiphenyls like 2,4,6-Trichlorobiphenyl under various conditions provides insights into the environmental reactivity and potential pathways for degradation of such compounds (Nishiwaki et al., 1979).
Sensory Applications
- Fluorescent ratiometric sensors have been developed for detecting similar compounds, demonstrating the application of these chemicals in environmental monitoring and safety (Wang et al., 2011).
Electronic and Optical Properties
- Research on derivatives of fluoro- and chlorobiphenyls, including the study of their planarity, is essential for understanding their application in electronic and optical materials (Luthe et al., 2007).
Medical and Biological Research
- Compounds containing fluoro- and chlorobiphenyl structures have been evaluated for their antipathogenic activities, indicating potential medical applications (Limban et al., 2011).
Photocatalysis and Organic Synthesis
- Research into the photocatalytic properties of fluoro- and chlorobiphenyl compounds has implications for advanced organic synthesis techniques (Koike & Akita, 2016).
Chiral Discrimination in Chromatography
- Fluoro- and chlorobiphenyl derivatives are used in chiral stationary phases for liquid chromatography, demonstrating their application in analytical chemistry (Chankvetadze et al., 1997).
properties
IUPAC Name |
1,3,5-trichloro-2-(3-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVKGYDTPQUVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698674 | |
| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876009-91-5 | |
| Record name | 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)
![2,5-Bis[(4-butoxyphenyl)methoxy]benzoic acid](/img/structure/B1504571.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl phenylacetate](/img/structure/B1504572.png)

